REACTION_CXSMILES
|
OC1C=CC(C(OCC)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].C1(Br)CC1.[CH:25]1([O:28][C:29]2[CH:39]=[CH:38][C:32]([C:33]([O:35]CC)=[O:34])=[CH:31][CH:30]=2)[CH2:27][CH2:26]1>CN(C)C=O>[CH:25]1([O:28][C:29]2[CH:39]=[CH:38][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=2)[CH2:27][CH2:26]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
To the resulting stirred suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 60.5 g
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 days
|
Duration
|
6 d
|
Type
|
FILTRATION
|
Details
|
the hot reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the inorganic solids which
|
Type
|
WASH
|
Details
|
were washed well with dimethylformamide
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and dimethylformamide washings were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the remaining liquid-solid residue was taken up in a mixture of 500 ml
|
Type
|
STIRRING
|
Details
|
The resulting mixture was shaken well
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 200 ml
|
Type
|
WASH
|
Details
|
The combined ether solutions were washed successively with two 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield, as an amber liquid, 36.2 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |